molecular formula C17H24N4O3 B5620700 (1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5620700
M. Wt: 332.4 g/mol
InChI Key: AXQUZSDPYCEGAU-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves ring opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) discussed the synthesis of a novel compound through such processes, highlighting the importance of spectral data and quantum studies in the synthesis process (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds in this category is usually established using various spectral methods. For example, the study by Vijayakumar and Sundaravadivelu (2005) on 1-Carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1] nonan-9-ones included analysis using 1H and 13C NMR data, crucial for understanding the structural aspects of these compounds (Vijayakumar & Sundaravadivelu, 2005).

Chemical Reactions and Properties

The reactivity and chemical behavior of these compounds can be understood through studies on similar chemical structures. For instance, Khurana, Nand, and Saluja (2014) reported on the catalytic properties of 1,8-diazabicyclo[5.4.0]undec-7-ene, indicating the potential chemical reactions these compounds can undergo (Khurana, Nand, & Saluja, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial in understanding these compounds. Studies similar to Weber et al. (2001), which investigated the physical properties of related compounds, provide insights into how these factors play a role (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Properties Analysis

Chemical properties like reactivity, bond formation, and interaction with other compounds are critical. Research such as that by Jiang et al. (2012), which focuses on the synthesis and optical properties of related compounds, offers valuable information on the chemical properties of these complex structures (Jiang, Liu, Lv, & Zhao, 2012).

properties

IUPAC Name

(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-24-8-7-21-12-6-5-11(16(21)22)9-20(10-12)17(23)15-13-3-2-4-14(13)18-19-15/h11-12H,2-10H2,1H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQUZSDPYCEGAU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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